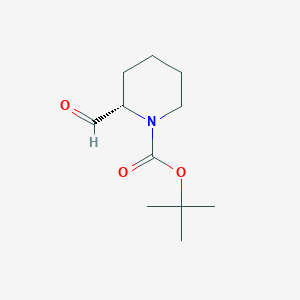

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNDGAGWQPGYTB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455058 | |

| Record name | tert-Butyl (2S)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150521-32-7 | |

| Record name | 1,1-Dimethylethyl (2S)-2-formyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150521-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of (S)-tert-butyl 2-formylpiperidine-1-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This chiral piperidine derivative is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as an intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1] The presence of both a reactive aldehyde and a Boc-protected amine within a stereodefined piperidine ring makes it a versatile scaffold for constructing complex molecular architectures.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1] Its chemical structure consists of a piperidine ring substituted at the 2-position with a formyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.

Quantitative Data Summary

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (2S)-2-formylpiperidine-1-carboxylate | PubChem |

| CAS Number | 150521-32-7 | Chem-Impex[1] |

| Molecular Formula | C₁₁H₁₉NO₃ | Chem-Impex[1] |

| Molecular Weight | 213.28 g/mol | Chem-Impex[1] |

| Appearance | Colorless liquid | Chem-Impex[1] |

| Property | Value | Notes |

| Boiling Point | 85-86 °C at 0.06 mmHg | Predicted value[2] |

| Density | 1.114 ± 0.06 g/cm³ | Predicted value |

| pKa | -2.97 ± 0.40 | Predicted value |

| XLogP3-AA | 1.5 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs |

| Rotatable Bond Count | 3 | Computed by Cactvs |

| Exact Mass | 213.13649347 Da | Computed by PubChem[3] |

| Topological Polar Surface Area | 46.6 Ų | Computed by Cactvs |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Spectroscopy | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)[4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6[4] |

| Infrared (IR) (film) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹[4] |

The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1692 cm⁻¹) and the aldehyde (around 1780 cm⁻¹).[4] The C-H stretching of the alkyl groups is observed around 2971 and 2872 cm⁻¹.[4]

Experimental Protocols

The most common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used and mild method for this transformation.

Synthesis via Swern Oxidation

This protocol is a representative procedure adapted from standard Swern oxidation methodologies.

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Swern Reagent: A solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere. To this solution, DMSO (3.0 equivalents) dissolved in anhydrous DCM is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15-30 minutes.

-

Addition of the Alcohol: A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the activated DMSO solution, again ensuring the temperature remains at -78 °C. The reaction is stirred for 30-60 minutes at this temperature.

-

Addition of Base: Triethylamine or DIPEA (5.0 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound as a colorless oil.[4]

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is a key handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Logical Workflow: Key Reactions

References

An In-depth Technical Guide to (S)-tert-butyl 2-formylpiperidine-1-carboxylate: Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. The document details its chemical structure, stereochemistry, and physical properties, and provides an experimental protocol for its synthesis. Furthermore, it highlights its critical role as an intermediate in the synthesis of antiviral agents, with a focus on HIV and HCV protease inhibitors.

Molecular Structure and Properties

This compound, also known as (S)-N-Boc-2-piperidinecarboxaldehyde, is a piperidine derivative featuring a formyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the chiral center at the C2 position, with the (S)-configuration, makes it a valuable synthon for the enantioselective synthesis of complex molecules.

The Boc group enhances the solubility of the molecule in organic solvents and provides stability during synthetic transformations, while the aldehyde functionality serves as a versatile handle for a variety of chemical modifications, such as reductive amination and nucleophilic additions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [2][3] |

| Molecular Weight | 213.28 g/mol | [2][3] |

| CAS Number | 150521-32-7 | [2] |

| Appearance | Colorless liquid | [2] |

| Purity | ≥ 96% (GC) | [2] |

| Storage Conditions | Store at ≤ -4 °C | [2] |

Stereochemistry: The stereochemical integrity of the C2 position is crucial for the biological activity of the final pharmaceutical products synthesized from this intermediate. The (S)-configuration is essential for the correct orientation and binding of the target molecule within the active site of enzymes like viral proteases.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding commercially available alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Several oxidation protocols can be employed, with the Swern oxidation and Dess-Martin periodinane oxidation being frequently utilized due to their mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures for primary alcohols.

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous dichloromethane is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

-

A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again keeping the internal temperature below -60 °C. The reaction mixture is stirred for 1 hour at this temperature.

-

Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound as a colorless liquid.

Diagram 1: Synthetic Workflow for this compound via Swern Oxidation

Caption: Synthetic workflow for the Swern oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of this compound are performed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.55 (s, 1H, CHO), 4.75 (br s, 1H, NCH), 4.05 (d, 1H), 2.90 (t, 1H), 1.80-1.40 (m, 6H), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 202.1 (CHO), 155.0 (C=O), 80.5 (C(CH₃)₃), 58.0 (NCH), 40.0, 28.4 (C(CH₃)₃), 25.5, 24.5, 19.0 |

| IR (neat) | ν (cm⁻¹): 2975, 2870 (C-H stretch), 1725 (C=O, aldehyde), 1690 (C=O, carbamate) |

| Specific Rotation [α]D | Data not consistently available in the reviewed literature; expected to be a non-zero value for the enantiomerically pure compound. |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several antiviral drugs, particularly protease inhibitors. Its aldehyde functionality allows for the construction of complex molecular scaffolds that can effectively bind to the active site of viral proteases.

Role in the Synthesis of HIV Protease Inhibitors: The Case of Amprenavir

Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the maturation of infectious virions. The synthesis of Amprenavir and its prodrug, Fosamprenavir, can utilize chiral piperidine derivatives originating from intermediates like this compound.

The HIV-1 protease is a homodimeric aspartic protease that cleaves the viral Gag and Gag-Pol polyproteins into functional proteins and enzymes.[4] Inhibition of this protease leads to the production of immature, non-infectious viral particles, thereby halting the viral replication cycle.[5][6]

Diagram 2: Simplified HIV Life Cycle and the Role of Protease Inhibitors

Caption: The role of HIV protease in the viral life cycle and its inhibition by protease inhibitors.

Role in the Synthesis of HCV Protease Inhibitors: The Case of Boceprevir

Boceprevir is a first-generation direct-acting antiviral agent used in the treatment of chronic Hepatitis C. It is a potent inhibitor of the HCV NS3/4A serine protease.[7][8] The synthesis of Boceprevir involves complex chiral intermediates, and piperidine-based structures can be incorporated into analogous drug candidates.

The HCV NS3/4A protease is essential for the cleavage of the viral polyprotein into mature non-structural proteins, which are necessary for viral replication.[7][9] By inhibiting this enzyme, Boceprevir and similar drugs block the formation of the viral replication complex, thus suppressing viral proliferation.

Diagram 3: HCV Replication and Inhibition by NS3/4A Protease Inhibitors

Caption: Inhibition of HCV polyprotein processing by NS3/4A protease inhibitors.

Conclusion

This compound is a highly valuable and versatile chiral building block in the pharmaceutical industry. Its well-defined stereochemistry and the reactivity of its functional groups make it an ideal starting material for the synthesis of a wide range of complex, biologically active molecules. Its application in the development of potent antiviral agents for HIV and HCV demonstrates its significance in addressing major global health challenges. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 7. Boceprevir in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (S)-tert-butyl 2-formylpiperidine-1-carboxylate

(S)-tert-butyl 2-formylpiperidine-1-carboxylate , a chiral piperidine derivative, serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its stereospecific nature and reactive aldehyde functionality make it a valuable intermediate for creating molecules with precise three-dimensional architectures, which is often essential for biological activity. This guide provides an in-depth overview of its properties, synthesis, and applications, particularly for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and provides stability during chemical transformations.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 150521-32-7 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 213.28 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 96% (GC) | [1] |

| Storage Conditions | ≤ -4 °C | [1] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3-AA | 1.5 | [3] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 213.13649347 Da | [3] |

| Monoisotopic Mass | 213.13649347 Da | [3] |

| Topological Polar Surface Area | 46.6 Ų | [3] |

| Heavy Atom Count | 15 | |

| Complexity | 245 | [3] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used method for this transformation as it employs mild conditions and avoids the use of heavy metals.[4]

Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

This protocol is a representative procedure based on standard Swern oxidation methodologies.[5][6][7]

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Activator Formation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (Argon or Nitrogen), add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Alcohol Addition: Slowly add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM to the reaction mixture. Ensure the internal temperature is maintained at -78 °C. Stir for 1 hour at this temperature.

-

Base Addition and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its chiral nature is crucial for the stereoselective synthesis of compounds that interact with specific biological targets, such as G-protein coupled receptors.

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotic and neuroleptic drugs.[8][9] The piperidine scaffold is a common feature in many dopamine receptor ligands.[10] this compound can be utilized in the synthesis of these ligands through reactions such as reductive amination to introduce side chains that modulate receptor affinity and selectivity.

Caption: Logical workflow for the use of the title compound in synthesizing dopamine receptor ligand precursors.

The aldehyde group of this compound readily undergoes condensation with an amine to form an imine, which is then reduced in situ to a more stable amine. This reductive amination process is a powerful tool for carbon-nitrogen bond formation. The resulting Boc-protected piperidine derivative can then be deprotected to yield a secondary amine, which can be further functionalized to produce the final active pharmaceutical ingredient. This synthetic strategy allows for the modular assembly of complex molecules with precise control over stereochemistry, which is paramount for achieving desired pharmacological profiles. The development of selective ligands for dopamine receptors is crucial for treating a variety of neurological and psychiatric disorders.[8][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on (S)-tert-butyl 2-formylpiperidine-1-carboxylate

This guide provides detailed information on the molecular properties of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key building block in pharmaceutical and organic synthesis. Its utility in the development of active pharmaceutical ingredients is notable, particularly where stereochemical control is crucial.

Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for researchers in stoichiometry, reaction kinetics, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2][3][4][5][6] |

| Molecular Weight | 213.27 g/mol | [1][3][4][5] |

| Alternate Molecular Weight | 213.28 g/mol | [2][6] |

| Monoisotopic Mass | 213.13649347 Da | [1] |

Experimental Protocols

While specific experimental protocols for the synthesis or analysis of this compound are not detailed in the provided search results, it is commonly used as an intermediate in organic synthesis.[2][7] A general application involves its use as a chiral building block for synthesizing pharmaceuticals.[3] The aldehyde functional group allows for further chemical modifications, such as reductive amination or nucleophilic addition, to create more complex nitrogen-containing heterocyclic structures.[3] The tert-butyl carbamate (Boc) group serves as a protecting group that can be removed under mild acidic conditions.[3]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Chemical compound and its molecular properties.

References

- 1. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. 157634-02-1|tert-Butyl 2-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. (S)-2-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 150521-32-7 [amp.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of (S)-tert-butyl 2-formylpiperidine-1-carboxylate

Introduction

(S)-tert-butyl 2-formylpiperidine-1-carboxylate, also known as (S)-1-Boc-2-piperidinecarboxaldehyde, is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of bioactive molecules and natural products. The presence of a reactive aldehyde functionality, coupled with the stereochemically defined center at the 2-position and the Boc-protecting group, makes it a versatile building block for the synthesis of complex pharmaceutical targets. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this intermediate. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) and detailed experimental protocols for its synthesis and analysis.

While specific, experimentally verified spectra for this compound are not widely available in public databases, the following sections detail the expected spectroscopic features based on data from closely related analogues and established principles of spectroscopic interpretation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized below. These values are predicted based on the analysis of similar N-Boc protected piperidine structures and general chemical shift and fragmentation theories.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Expected Chemical Shifts, CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.60 | s | 1H | -CHO |

| ~4.50 | br d | 1H | H-2 |

| ~4.00 | br d | 1H | H-6 (equatorial) |

| ~2.90 | t | 1H | H-6 (axial) |

| ~1.80 - 1.40 | m | 6H | H-3, H-4, H-5 |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C NMR (Expected Chemical Shifts, CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~202.0 | -CHO |

| ~155.0 | -C=O (Boc) |

| ~80.5 | -C(CH₃)₃ (Boc) |

| ~58.0 | C-2 |

| ~40.0 | C-6 |

| 28.4 | -C(CH₃)₃ (Boc) |

| ~25.0 | C-4 |

| ~24.0 | C-5 |

| ~20.0 | C-3 |

Table 2: Infrared (IR) Spectroscopy Data

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, 2935, 2860 | Medium | C-H stretch (alkane) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1735 | Strong | C=O stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (carbamate) |

Table 3: Mass Spectrometry (MS) Data

Expected Mass Fragments (Electrospray Ionization, ESI+)

| m/z Ratio | Proposed Fragment |

| 214.1 | [M+H]⁺ (Protonated molecular ion) |

| 158.1 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 140.1 | [M+H - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 114.1 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis: Swern Oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

This procedure describes the oxidation of the corresponding primary alcohol to the aldehyde using a Swern oxidation protocol.[1][2]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under a nitrogen atmosphere is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Preparation: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is prepared. A separate solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM is also prepared.

-

Activation of DMSO: The oxalyl chloride solution is added dropwise to the reaction flask, followed by the dropwise addition of the DMSO solution over 5-10 minutes, ensuring the internal temperature remains below -60 °C. The mixture is stirred for an additional 15 minutes.

-

Addition of Alcohol: A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 10-15 minutes, again maintaining the temperature below -60 °C. The reaction is stirred for 30 minutes.

-

Quenching: Triethylamine (5.0 equivalents) is added dropwise to the flask. The reaction mixture is stirred at -78 °C for 10 minutes and then allowed to warm to room temperature over approximately 1.5 hours.

-

Workup: Water is added to the reaction mixture. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldehyde.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. The solution is then transferred to a standard 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using a 400 MHz (or higher) spectrometer. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is subjected to Fourier transformation. The spectra are phased, baseline corrected, and calibrated using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

-

Data Processing: The spectrum is presented in terms of transmittance or absorbance, and the wavenumbers of key absorption bands are identified.

Mass Spectrometry (MS) [4]

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation (LC-MS): The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system for sample introduction.

-

Data Acquisition: The instrument is operated in positive ion mode. A full scan is performed to identify the protonated molecular ion [M+H]⁺. Subsequently, a product ion scan (MS/MS) of the precursor ion is conducted to obtain the fragmentation pattern.

-

Instrumentation (GC-MS): For GC-MS analysis, the sample is dissolved in a volatile solvent like dichloromethane. A capillary column (e.g., 5% phenyl-methylpolysiloxane) is used. The oven temperature is programmed to ramp from a low to a high temperature to ensure elution. The mass spectrometer is operated in electron ionization (EI) mode.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility and Stability of (S)-tert-butyl 2-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis, is widely utilized in the development of novel therapeutics, particularly those targeting neurological disorders. Its synthetic utility is significantly influenced by its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. The presence of the tert-butyloxycarbonyl (Boc) protecting group imparts specific characteristics to the molecule, enhancing its stability and modulating its solubility, which are critical considerations for its handling, reaction optimization, and purification. This guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their evaluation and a discussion of potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |

| Molecular Weight | 213.28 g/mol | [1][2] |

| Appearance | Colorless liquid or white to pale yellow crystalline solid | [1][3] |

| Storage Conditions | Store at ≤ -4 °C or in a freezer at -20°C under an inert atmosphere. | [1] |

Solubility Profile

The tert-butyl ester group in this compound generally enhances its solubility in organic solvents, a desirable characteristic for its application in organic synthesis.[1] While specific quantitative solubility data is not extensively available in the public domain, a qualitative solubility profile can be inferred from its structure and from data on analogous compounds.

Qualitative Solubility

The molecule is expected to be soluble in a range of common organic solvents due to the presence of both a non-polar Boc group and a polar formyl group.

| Solvent Class | Representative Solvents | Expected Solubility |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble[3] |

| Ester Solvents | Ethyl Acetate | Soluble[3] |

| Alcohols | Methanol, Ethanol | Soluble |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble |

| Aqueous Solvents | Water | Poorly soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following experimental protocols are recommended.

This method is suitable for the early stages of drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours) with gentle shaking.

-

Precipitation Detection: Analyze the wells for the presence of precipitate using one of the following methods:

-

Nephelometry: Measure the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: After filtering the solutions to remove any precipitate, measure the absorbance of the filtrate at the compound's λmax.

-

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

This method determines the equilibrium solubility of the compound and is considered the gold standard.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge the sample to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Profile

The stability of this compound is primarily influenced by the lability of the N-Boc protecting group and the reactivity of the aldehyde functional group.

Key Stability Concerns

-

Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions, leading to the formation of the corresponding piperidinium salt, tert-butanol, and isobutylene.

-

Oxidative Stress: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by strong oxidizing agents.

-

Photostability: Prolonged exposure to light, particularly UV light, may induce degradation.

Predicted Degradation Pathways

The two primary degradation pathways for this compound are acid-catalyzed deprotection and oxidation of the aldehyde.

References

Material safety data sheet (MSDS) for (S)-tert-butyl 2-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, handling procedures, and synthetic protocols for (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This chiral building block is a key intermediate in the synthesis of various pharmaceutical agents, particularly those requiring stereochemical precision for their biological activity.[1][2]

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[1] It is recognized for its utility in medicinal chemistry for creating complex nitrogen-containing heterocyclic compounds.[2] The tert-butyl carbamate (Boc) group serves as a stable protecting group that can be removed under mild acidic conditions, facilitating multi-step syntheses.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][3] |

| Molecular Weight | 213.27 g/mol | [1][3] |

| CAS Number | 150521-32-7 | [1] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 96% (GC) | [1] |

| Storage Conditions | Store at ≤ -4 °C | [1] |

Safety and Hazard Information

This compound is classified as harmful and requires careful handling in a laboratory setting. The following tables summarize the GHS hazard classifications and associated precautionary statements.

GHS Hazard Classification

| Hazard Class | Category | Source |

| Acute Toxicity, Oral | 4 | [3][4] |

| Skin Corrosion/Irritation | 2 | [3][4] |

| Serious Eye Damage/Eye Irritation | 2 | [4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | [4] |

Hazard and Precautionary Statements

| Type | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [3][4] |

| Hazard | H315 | Causes skin irritation. | [3][4] |

| Hazard | H319 | Causes serious eye irritation. | [4] |

| Hazard | H335 | May cause respiratory irritation. | [4] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| Precautionary | P264 | Wash hands thoroughly after handling. | [5] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [5] |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area. | [5] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |

| Precautionary | P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [5] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Precautionary | P405 | Store locked up. | [5] |

| Precautionary | P501 | Dispose of contents/container in accordance with local regulation. | [5] |

Experimental Protocols

Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate

This procedure involves the oxidation of the corresponding alcohol.

Materials:

-

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in CH₂Cl₂.

-

Cool the solution to -60°C.

-

Add DMSO (2.5 equivalents) followed by the slow addition of oxalyl chloride (1.2 equivalents).

-

Stir the reaction mixture for 1 hour at -60°C.

-

Add triethylamine (3.0 equivalents) to the mixture.

-

Allow the reaction to warm to room temperature.

-

Work up the reaction to isolate the desired product.[6]

Visualization of Workflows

The following diagrams illustrate key safety and handling workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]

The Discovery and Synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate: A Chiral Building Block in Modern Drug Discovery

(S)-tert-butyl 2-formylpiperidine-1-carboxylate , a valuable chiral intermediate, plays a significant role in the synthesis of complex pharmaceutical agents. Its stereodefined aldehyde functional group, positioned on a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile precursor for the introduction of diverse molecular fragments, particularly in the development of drugs targeting a range of therapeutic areas. This technical guide provides an in-depth overview of the key literature surrounding the discovery, synthesis, and application of this important molecule.

Synthetic Strategies for Enantiopure this compound

The primary challenge in the synthesis of this compound lies in the stereoselective introduction of the formyl group at the C2 position of the piperidine ring. Two principal strategies have emerged as effective methods for achieving high enantiopurity: the dynamic kinetic resolution of an organometallic intermediate and the oxidation of a chiral alcohol precursor.

Dynamic Kinetic Resolution of N-Boc-2-lithiopiperidine

A powerful approach for the asymmetric synthesis of 2-substituted piperidines is the dynamic kinetic resolution (DKR) of racemic N-Boc-2-lithiopiperidine. This method involves the deprotonation of N-Boc-piperidine with a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chiral ligand. The chiral ligand, often a diamine like (-)-sparteine or a synthetic equivalent, complexes with the lithiated intermediate, leading to a rapid equilibrium between the two enantiomers. Subsequent trapping of this equilibrating mixture with an electrophile, in this case a formylating agent, proceeds at different rates for the two enantiomers, affording the desired (S)-enantiomer in high enantiomeric excess.

To a solution of N-tert-butoxycarbonylpiperidine (1.0 equiv) in anhydrous diethyl ether (Et2O) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv) at -78 °C is added sec-butyllithium (s-BuLi) (1.2 equiv) dropwise. The reaction mixture is stirred at this temperature for 3 hours to ensure the formation of racemic N-Boc-2-lithiopiperidine. A solution of the chiral ligand, for example, a lithiated chiral diamino alkoxide (0.15 equiv), in anhydrous Et2O is then added, and the mixture is warmed to -45 °C and stirred for 3 hours to allow for dynamic kinetic resolution. The reaction is then cooled back to -78 °C, and anhydrous N,N-dimethylformamide (DMF) (2.0 equiv) is added as the formylating agent. The reaction is stirred for an additional hour at -78 °C before being quenched with a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with Et2O, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

An alternative and widely employed method for the synthesis of this compound is the oxidation of the corresponding chiral primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The enantiopure alcohol precursor can be obtained through various methods, including the asymmetric reduction of the corresponding carboxylic acid or ester. The Swern oxidation is a common and mild procedure for this transformation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

To a solution of oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (CH2Cl2) at -78 °C is added dimethyl sulfoxide (DMSO) (2.5 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in CH2Cl2 is then added slowly, and the resulting mixture is stirred for 1 hour at -78 °C. Triethylamine (Et3N) (5.0 equiv) is subsequently added, and the reaction is allowed to warm to room temperature over 1 hour. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography on silica gel.[1]

Data Presentation

The following tables summarize typical quantitative data reported for the synthesis and characterization of this compound and related compounds.

| Reaction | Starting Material | Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Synthesis | N-Boc-piperidine | Dynamic Kinetic Resolution | 60-80 | >95 | [2] |

| Oxidation | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | Swern Oxidation | >90 | >99 | [3] |

| Analytical Data | This compound |

| ¹H NMR (CDCl₃, 400 MHz) δ | 9.55 (s, 1H), 4.80 (br s, 1H), 4.00-3.90 (m, 1H), 3.00-2.90 (m, 1H), 1.80-1.50 (m, 6H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 202.1, 155.0, 80.5, 59.8, 40.1, 28.4, 25.5, 24.8, 19.5 |

| Chiral HPLC | Baseline separation of enantiomers is typically achieved on a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of n-hexane and isopropanol.[4] |

Experimental Workflows and Signaling Pathways

This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility is exemplified in the synthesis of complex drug candidates where the piperidine moiety serves as a core scaffold.

Logical Workflow for the Synthesis of a Chiral Piperidine-Containing Drug Candidate

The following diagram illustrates a generalized workflow for the utilization of a chiral piperidine aldehyde, such as this compound, in the synthesis of a hypothetical drug molecule. This workflow is analogous to synthetic routes for drugs like Ibrutinib, where a chiral piperidine intermediate is crucial for the final structure and activity.[5][6]

Caption: Generalized synthetic workflow for a chiral drug candidate.

Signaling Pathway Context

While this compound itself is not directly involved in signaling pathways, the molecules synthesized from it often are. For instance, Ibrutinib, which contains a related chiral piperidine moiety, is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. Inhibition of this pathway is crucial for the treatment of certain B-cell malignancies.

Caption: Inhibition of the BTK signaling pathway by Ibrutinib.

References

- 1. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]

- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-1-Boc-3-hydroxypiperidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

(S)-tert-butyl 2-formylpiperidine-1-carboxylate: A Technical Guide to Physical Properties and Storage

For Immediate Release: Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the physical characteristics and optimal storage conditions for the chiral building block, (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This guide addresses the observed variability in its physical state and provides consolidated recommendations for maintaining its integrity.

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals. Its aldehyde functionality and the presence of the tert-butyl carbamate (Boc) protecting group make it a versatile component in medicinal chemistry, particularly for creating complex nitrogen-containing heterocycles.

Physical Appearance

The physical state of this compound has been reported with some variation, likely attributable to differences in purity and the specific manufacturing processes of various suppliers. It is crucial for researchers to consider the appearance as described by their specific vendor. The compound has been documented as a colorless liquid, a light yellow liquid[1], and a white to off-white solid[2][3].

Recommended Storage Conditions

To ensure the stability and prevent degradation of this compound, adherence to proper storage protocols is essential. The recommended storage temperatures vary across suppliers, underscoring the importance of consulting the specific product's safety data sheet (SDS). The collective data indicates a preference for cold storage, with some sources recommending refrigeration while others advise freezer conditions.

For optimal preservation of the compound's quality, the following table summarizes the reported physical properties and storage recommendations.

| Parameter | Reported Values | Citations |

| Physical State | Colorless liquid | [4] |

| Light yellow liquid | [1] | |

| White to off-white solid | [2][3] | |

| Storage Temperature | ≤ -4 °C | [4] |

| 0-8 °C | [1] | |

| Inert atmosphere, Store in freezer, under -20°C | [2][5] | |

| Room temperature | [6] |

Experimental Protocols

While specific experimental protocols for determining the physical properties and stability of this compound are not detailed in the provided search results, standard analytical techniques would be employed. The physical state can be determined by visual inspection at ambient temperature. Melting point determination for solid forms and refractive index measurements for liquid forms would provide more specific physical constants. Stability studies would typically involve storing the compound under various temperature, humidity, and light conditions and periodically assessing its purity using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Workflow for Storage and Handling

To maintain the integrity of this compound, a systematic approach to its storage and handling is recommended. The following diagram illustrates the decision-making process based on the information provided by the supplier.

Caption: Logical workflow for the proper storage of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 157634-02-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 157634-02-1|tert-Butyl 2-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. This compound [myskinrecipes.com]

The Strategic Role of the Boc Protecting Group in Stereoselective Transformations of (S)-tert-butyl 2-formylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents and complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group, beyond its primary role of masking the reactivity of the piperidine nitrogen, exerts profound influence on the stereochemical outcome of reactions at the adjacent formyl group and on the functionalization of the piperidine ring itself. This technical guide provides an in-depth analysis of the multifaceted roles of the Boc group in directing stereoselective transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. We will explore its impact on substrate conformation, its function as a directing group in C-H functionalization, and its critical role in achieving high diastereoselectivity in nucleophilic addition reactions.

Introduction: The Significance of this compound

The piperidine moiety is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The ability to introduce substituents onto the piperidine ring with precise stereochemical control is therefore of paramount importance in medicinal chemistry and drug development. This compound serves as a versatile chiral precursor, with its aldehyde functionality providing a handle for a variety of chemical transformations.[2] The presence of the N-Boc group is instrumental in enhancing the stability and solubility of the molecule, facilitating its handling and purification.[1] More significantly, as this guide will elaborate, the Boc group is a key enabler of stereocontrol in synthetic sequences.

The Multifaceted Roles of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. In the context of this compound and related N-Boc piperidines, its role extends far beyond simple protection.

Conformational Control and Stereoelectronic Effects

The bulky tert-butyl group of the Boc moiety significantly influences the conformational equilibrium of the piperidine ring. The steric demand of the Boc group can lock the ring in a preferred chair conformation, which in turn dictates the orientation of substituents and influences the trajectory of incoming reagents. This conformational rigidity is a key factor in achieving high levels of stereoselectivity in reactions at the C2 position.

Furthermore, the electronic nature of the carbamate functionality can affect the reactivity of the adjacent C-H bonds, playing a crucial role in directing metallation and subsequent functionalization reactions.

Directing Group in Asymmetric Deprotonation and C-H Functionalization

The Boc group has been effectively employed as a directing group for the deprotonation of the C-H bond at the 2-position of the piperidine ring. This directed lithiation, often achieved using a strong base like sec-butyllithium in the presence of a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate, generates a configurationally stable α-lithiated intermediate. The Boc group's carbonyl oxygen is believed to coordinate with the lithium cation, positioning the base for stereoselective proton abstraction. Subsequent trapping of this organolithium species with various electrophiles allows for the synthesis of a wide range of enantiomerically enriched 2-substituted piperidines.

dot

Caption: Asymmetric deprotonation of N-Boc-piperidine.

Stereocontrol in Nucleophilic Addition to the Formyl Group

In nucleophilic addition reactions to the aldehyde at the C2 position, the Boc group plays a crucial role in controlling the diastereoselectivity. The conformational bias imposed by the Boc group creates a sterically differentiated environment around the formyl group. According to established models of asymmetric induction, such as the Felkin-Anh model, the nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The bulky Boc group helps to rigidify the transition state, amplifying this facial selectivity.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments demonstrating the influence of the Boc group on stereoselective reactions of N-Boc piperidines.

Table 1: Asymmetric Deprotonation and Trapping of N-Boc-piperidine

| Electrophile | Chiral Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |

| MeI | (-)-sparteine | 85 | 96:4 |

| PhCHO | (-)-sparteine | 78 | 95:5 |

| (CH₂)₂O | (+)-sparteine surrogate | 82 | 93:7 |

Data synthesized from representative literature.

Table 2: Palladium-Catalyzed β-C(sp³)–H Arylation of N-Boc-piperidine

| Aryl Halide | Ligand | Yield (%) | β:α Selectivity |

| 4-Bromoanisole | Buchwald's SPhos | 75 | >95:5 |

| 3-Bromopyridine | XPhos | 68 | 90:10 |

| 2-Chlorotoluene | RuPhos | 72 | >95:5 |

Data synthesized from representative literature on related N-Boc piperidine systems.

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations where the Boc group plays a critical stereodirecting role.

Protocol for Asymmetric Deprotonation and Trapping of N-Boc-piperidine

Objective: To synthesize an enantioenriched 2-substituted N-Boc-piperidine via asymmetric lithiation.

Materials:

-

N-Boc-piperidine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

(-)-sparteine

-

Anhydrous diethyl ether (Et₂O)

-

Electrophile (e.g., iodomethane)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-piperidine (1.0 eq) in anhydrous Et₂O.

-

Add (-)-sparteine (1.2 eq) to the solution.

-

Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 eq) dropwise over 15 minutes, maintaining the temperature at -78 °C. The solution should turn a deep yellow or orange color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the electrophile (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with Et₂O (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted N-Boc-piperidine.

-

Determine the enantiomeric ratio by chiral HPLC or GC analysis.

dot

Caption: Experimental workflow for asymmetric deprotonation.

Protocol for Diastereoselective Nucleophilic Addition to this compound

Objective: To synthesize a diastereomerically enriched alcohol via nucleophilic addition to the title compound.

Materials:

-

This compound

-

Organometallic nucleophile (e.g., Grignard reagent, organolithium reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the organometallic nucleophile (1.1 eq) dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.

Mechanistic Insights and Visualization

The directing and stereocontrolling effects of the Boc group can be rationalized through the analysis of reaction intermediates and transition states.

Ligand-Controlled C-H Functionalization Pathway

In palladium-catalyzed C-H functionalization reactions, the Boc group can influence the regioselectivity of the C-H activation step. The choice of ligand on the palladium catalyst is also critical in determining whether functionalization occurs at the α or β position of the piperidine ring.

dot

Caption: Ligand-controlled C-H functionalization of N-Boc-piperidine.

Conclusion

The Boc protecting group in this compound and related N-Boc piperidines is far more than a simple protecting group. It is a powerful tool for stereocontrol, enabling the synthesis of complex, chiral molecules with high levels of precision. Through conformational restriction, directed metallation, and the creation of a biased steric environment, the Boc group allows researchers and drug development professionals to access a diverse range of stereochemically defined piperidine derivatives. A thorough understanding of the multifaceted roles of the Boc group is essential for the rational design of synthetic routes to novel pharmaceutical candidates. This guide has provided a comprehensive overview of these roles, supported by quantitative data and detailed experimental protocols, to aid in the advancement of this critical area of chemical synthesis.

References

Methodological & Application

Scalable Synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical agents. The protocols outlined below are based on established oxidation methodologies and are designed to be adaptable for large-scale production.

Introduction

This compound, also known as (S)-Boc-pipecolinal, is a versatile building block in medicinal chemistry. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures with specific stereochemistry. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and can be readily removed under mild acidic conditions.

The primary route to this compound involves the oxidation of the corresponding alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. This document details three common and scalable oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for the oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate to the desired aldehyde depends on several factors, including scale, cost, safety considerations, and functional group tolerance of any other substituents on the piperidine ring. The following table summarizes the key aspects of the three detailed protocols.

| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Parikh-Doering Oxidation |

| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride or trifluoroacetic anhydride | Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) | Dimethyl sulfoxide (DMSO), activated by sulfur trioxide pyridine complex |

| Typical Yield | >95% | ~90-98% | >85% |

| Reaction Temperature | -78 °C to room temperature | Room temperature | 0 °C to room temperature |

| Key Reagents | DMSO, oxalyl chloride (or TFAA), triethylamine | Dess-Martin Periodinane | DMSO, SO₃·pyridine complex, triethylamine or diisopropylethylamine |

| Advantages | High yields, readily available and inexpensive reagents. | Mild reaction conditions, high chemoselectivity, and a simple workup.[1][2] | Can be run at non-cryogenic temperatures, minimal side products.[3][4] |

| Disadvantages | Requires cryogenic temperatures, formation of foul-smelling dimethyl sulfide, and generation of toxic carbon monoxide.[5] | Reagent is expensive and potentially explosive on a large scale.[1] | May require a large excess of reagents for complete conversion.[3][4] |

| Scalability | Well-established for large-scale synthesis with appropriate engineering controls. | Generally limited to lab-scale due to cost and safety concerns of the reagent.[1] | Scalable and avoids cryogenic conditions, making it attractive for industrial applications.[3][4] |

Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[5] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by the addition of a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Reaction Scheme:

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride or Trifluoroacetic anhydride (TFAA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude this compound can be purified by silica gel column chromatography if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is known for its mild reaction conditions and high selectivity, making it suitable for sensitive substrates.[1][2]

Reaction Scheme:

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild and efficient method that utilizes the sulfur trioxide pyridine complex to activate DMSO.[3][4] A key advantage is that it can be performed at or above 0 °C, avoiding the need for cryogenic conditions.

Reaction Scheme:

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Sulfur trioxide pyridine complex (SO₃·pyridine)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) and anhydrous triethylamine (3.0 equivalents) in anhydrous DCM or THF at 0 °C, add the sulfur trioxide pyridine complex (1.5 equivalents) portion-wise.

-

To this suspension, add anhydrous dimethyl sulfoxide (2.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by silica gel column chromatography.

Visualizations

Logical Relationship of Synthesis

Caption: Synthetic routes to the target aldehyde.

Experimental Workflow

Caption: General experimental workflow for oxidation.

References

- 1. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 4. WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof - Google Patents [patents.google.com]

- 5. Swern Oxidation [organic-chemistry.org]

Application Notes and Protocols: Enantioselective Synthesis Using (S)-tert-butyl 2-formylpiperidine-1-carboxylate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 2-formylpiperidine-1-carboxylate, also known as (S)-N-Boc-pipecolinal, is a versatile chiral building block derived from the naturally occurring amino acid L-pipecolic acid. Its rigid piperidine ring, coupled with the stereodefined center at the 2-position, makes it an effective chiral auxiliary for asymmetric synthesis. This application note details the use of this compound in diastereoselective nucleophilic additions to the aldehyde functionality, a key strategy for the synthesis of enantiomerically enriched secondary alcohols. Subsequent cleavage of the auxiliary furnishes the desired chiral alcohol, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

The stereochemical outcome of the nucleophilic addition is governed by well-established models of asymmetric induction, primarily the Felkin-Anh and Cram-chelation models. The choice of organometallic reagent and reaction conditions dictates which model prevails, thus allowing for predictable control over the formation of the desired diastereomer.

Principle of Stereochemical Induction

The stereoselectivity of nucleophilic additions to this compound is determined by the facial bias imposed by the chiral piperidine ring. Two competing transition state models, the Felkin-Anh and the chelation-controlled model, are generally considered.

-

Felkin-Anh Model (Non-chelation control): This model predicts the stereochemical outcome when non-chelating nucleophiles (e.g., organolithium reagents) or Lewis acids that do not form stable chelates are used. The largest substituent on the α-carbon (the piperidine ring) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks from the less hindered face.

-

Chelation-Controlled Model: In the presence of chelating metals (e.g., Mg, Zn, Ti), a five-membered chelate can form between the carbonyl oxygen and the nitrogen atom of the piperidine ring. This rigidifies the conformation of the molecule, and the nucleophile preferentially attacks from the less hindered face of the chelate, leading to the opposite diastereomer compared to the Felkin-Anh model.

By selecting the appropriate organometallic reagent and additives, one can favor either the chelation or non-chelation pathway, providing access to both diastereomers of the product.

Experimental Protocols

Protocol 1: Diastereoselective Addition of a Grignard Reagent (Chelation Control)

This protocol describes the synthesis of a chiral secondary alcohol via the chelation-controlled addition of a Grignard reagent to this compound.

Materials:

-

This compound

-

Organomagnesium bromide (Grignard reagent, e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-